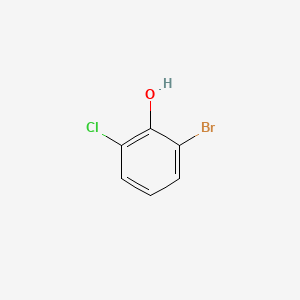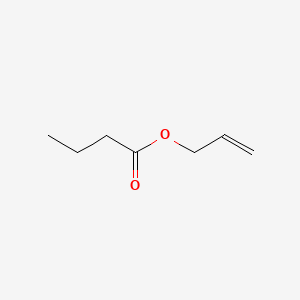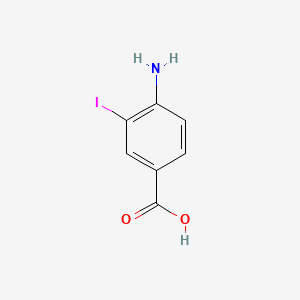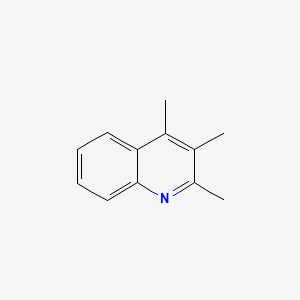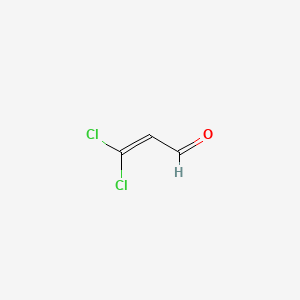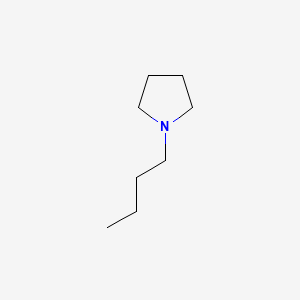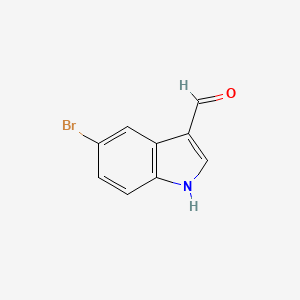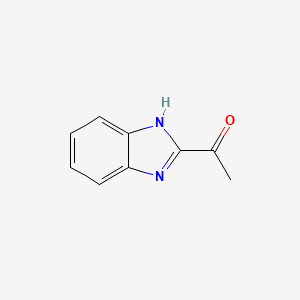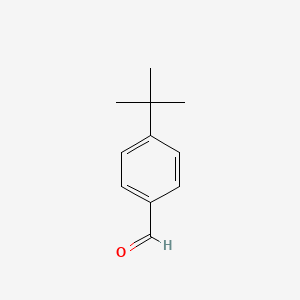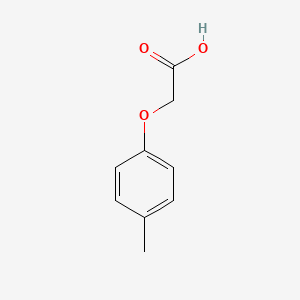
1-Bromodocosane
Descripción general
Descripción
1-Bromodocosane, also known as behenyl bromide or n-docosyl bromide, is an organobromine compound with the molecular formula C22H45Br. It is a long-chain alkyl bromide, characterized by a bromine atom attached to the first carbon of a twenty-two carbon chain. This compound is typically a white to off-white solid at room temperature and is known for its stability and slight solubility in organic solvents like chloroform and methanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromodocosane can be synthesized through the free-radical addition of hydrogen bromide to docosene, which is a twenty-two carbon alkene. This reaction typically follows anti-Markovnikov addition, resulting in the bromine atom attaching to the terminal carbon of the alkene chain .
Another common method involves the treatment of docosanol (a twenty-two carbon alcohol) with hydrobromic acid in the presence of sulfuric acid. The reaction proceeds as follows:
CH3(CH2)21OH+HBr→CH3(CH2)21Br+H2O
Industrial Production Methods: Industrial production of this compound often employs large-scale free-radical addition reactions or the conversion of docosanol using hydrobromic acid. These methods are optimized for high yield and purity, ensuring the compound meets industrial standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromodocosane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. Common reactions include:
Nucleophilic Substitution (S_N2): This reaction involves the replacement of the bromine atom with a nucleophile, such as hydroxide, cyanide, or alkoxide ions.
Reduction: The bromine atom can be reduced to form docosane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone, with reagents such as sodium hydroxide or potassium cyanide.
Reduction: Conducted in anhydrous ether or tetrahydrofuran with lithium aluminum hydride as the reducing agent.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include docosanol, docosyl cyanide, or docosyl ethers.
Reduction: The major product is docosane, a saturated hydrocarbon
Aplicaciones Científicas De Investigación
1-Bromodocosane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of long-chain alkyl derivatives.
Biology: Employed in studies involving membrane lipids and their interactions due to its long hydrophobic chain.
Medicine: Investigated for its potential use in drug delivery systems, where its hydrophobic nature can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the production of surfactants, lubricants, and fire-extinguishing encapsulation devices
Mecanismo De Acción
The mechanism of action of 1-bromodocosane in chemical reactions primarily involves the cleavage of the carbon-bromine bond. In nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromine atom. In reduction reactions, the bromine atom is replaced by a hydrogen atom, resulting in the formation of docosane .
Comparación Con Compuestos Similares
1-Bromododecane (C12H25Br): A shorter chain alkyl bromide with similar reactivity but different physical properties due to its shorter carbon chain.
1-Bromohexadecane (C16H33Br): Another long-chain alkyl bromide, used in similar applications but with a sixteen-carbon chain.
1-Bromooctadecane (C18H37Br): An eighteen-carbon chain alkyl bromide, also used in organic synthesis and industrial applications.
Uniqueness of 1-Bromodocosane: this compound’s longer carbon chain provides unique properties such as higher melting and boiling points, increased hydrophobicity, and greater stability in certain applications compared to its shorter-chain counterparts .
Propiedades
IUPAC Name |
1-bromodocosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23/h2-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOXLKAKUAASNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H45Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064510 | |
| Record name | 1-Bromodocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6938-66-5 | |
| Record name | 1-Bromodocosane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docosane, 1-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromodocosane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Docosane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromodocosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromodocosane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the crystal structure of 1-Bromodocosane at room temperature?
A1: At room temperature, this compound crystallizes in a monoclinic system. The lattice constants are a = 5.51 Å, b = 7.44 Å, β = 117°, and c = 62.4 Å. This structure indicates a double layer arrangement of molecules, with the c-axis presumed to be parallel to the molecular chain axes. []
Q2: How does the crystal structure of this compound change at higher temperatures?
A2: this compound undergoes a solid-state phase transition at elevated temperatures. This transition involves a change in the lattice constants a and b, and the c-axis is believed to become perpendicular to the basal plane. This transition is interpreted as a rotational transition where the molecules rotate around their chain axis. The high-temperature structure belongs to the hexagonal system with a c-axis of 63.5 Å. []
Q3: Has this compound been identified in any natural sources?
A3: Yes, this compound has been identified as a constituent of the volatile oil extracted from the leaves of Aquilaria sinensis (Lour.) Gilg., a plant species traditionally used in Chinese medicine. [, ]
Q4: Can you elaborate on the method used to introduce specific carbon-13 labeling in this compound for research purposes?
A4: Researchers successfully introduced carbon-13 labeling at specific positions in this compound derivatives. The process involved the cyanation of this compound and 1-bromoheneicosane using potassium [13C]cyanide in the presence of 18-crown-6 ether and hexamethylphosphoramide. This method yielded over 90% efficiency in introducing the carbon-13 label. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


